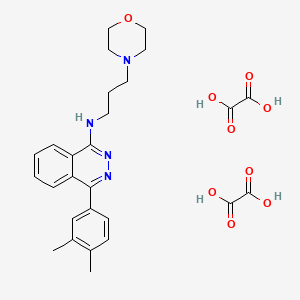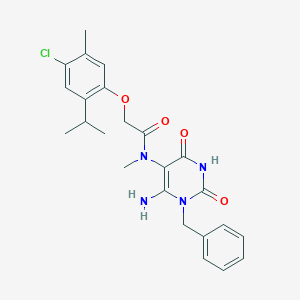![molecular formula C18H16BrNO2 B7452456 N-[1-(2-bromophenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B7452456.png)
N-[1-(2-bromophenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(2-bromophenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide, also known as BRL-15572, is a compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of benzofuran carboxamides and has shown promising results in preclinical studies.
Applications De Recherche Scientifique
N-[1-(2-bromophenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including anxiety, depression, and addiction. Studies have shown that N-[1-(2-bromophenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide acts as a selective antagonist of the orexin-1 receptor, which is involved in the regulation of sleep-wake cycles and feeding behavior. N-[1-(2-bromophenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide has also been shown to have anxiolytic and antidepressant effects in preclinical studies.
Mécanisme D'action
N-[1-(2-bromophenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide acts as a selective antagonist of the orexin-1 receptor, which is a G-protein-coupled receptor that is involved in the regulation of sleep-wake cycles and feeding behavior. By blocking the activity of this receptor, N-[1-(2-bromophenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide can modulate the activity of the orexin system, leading to changes in behavior and physiology.
Biochemical and Physiological Effects:
N-[1-(2-bromophenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide has been shown to have several biochemical and physiological effects in preclinical studies. Studies have shown that N-[1-(2-bromophenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide can reduce anxiety-like behavior in animal models of anxiety. N-[1-(2-bromophenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide has also been shown to have antidepressant effects in animal models of depression. In addition, N-[1-(2-bromophenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide has been shown to reduce drug-seeking behavior in animal models of addiction.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-(2-bromophenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide has several advantages for lab experiments, including its high purity and yield, which make it suitable for further studies. However, N-[1-(2-bromophenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide has some limitations, including its limited solubility in water, which can make it difficult to administer in some experiments.
Orientations Futures
There are several future directions for the study of N-[1-(2-bromophenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide. One area of research is the potential therapeutic applications of N-[1-(2-bromophenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide in anxiety, depression, and addiction. Another area of research is the development of new compounds that target the orexin system, which could lead to the development of new drugs for these disorders. Finally, further studies are needed to understand the mechanism of action of N-[1-(2-bromophenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide and its effects on behavior and physiology.
Méthodes De Synthèse
The synthesis of N-[1-(2-bromophenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide involves several steps, starting from the reaction of 2-bromoethylamine hydrobromide with 3-methylbenzofuran-2-carboxylic acid. The resulting intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to obtain the final product. The synthesis of N-[1-(2-bromophenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide has been optimized to yield high purity and yield, making it suitable for further studies.
Propriétés
IUPAC Name |
N-[1-(2-bromophenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO2/c1-11-13-7-4-6-10-16(13)22-17(11)18(21)20-12(2)14-8-3-5-9-15(14)19/h3-10,12H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCRHAHSDESXURB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC(C)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(bromomethyl)-1-methyl-4-(oxiran-2-ylmethyl)-2H-[1,3]thiazolo[3,2-a]benzimidazol-4-ium;perchlorate](/img/structure/B7452376.png)
![[2-[(3-Chlorophenyl)methylamino]-2-oxoethyl] 2-(4-chlorobenzoyl)benzoate](/img/structure/B7452377.png)
![4-[2,5-dimethyl-3-[(Z)-(2-oxo-1-phenylindol-3-ylidene)methyl]pyrrol-1-yl]benzoic acid](/img/structure/B7452384.png)
![Tert-butyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)bicyclo[1.1.1]pentan-1-YL)azetidine-1-carboxylate](/img/structure/B7452389.png)
![4,4,5,5-Tetramethyl-2-[3-(oxan-4-yl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane](/img/structure/B7452391.png)

![1-(3,4-dichlorophenyl)-N-[(3,4-dichlorophenyl)methyl]methanamine;oxalic acid](/img/structure/B7452408.png)
![[2-(Azepan-1-yl)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate;1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B7452414.png)
![[2-(4-fluoroanilino)-2-oxoethyl] (4Z)-4-(furan-2-ylmethylidene)-2,3-dihydro-1H-acridine-9-carboxylate](/img/structure/B7452422.png)


![4-[[(1-Benzylpyrrolidin-3-yl)amino]methyl]phenol](/img/structure/B7452448.png)
![(2E)-1-[3-(4-methoxyphenyl)oxiran-2-yl]-2-(1,3,3-trimethylindol-2-ylidene)ethanone](/img/structure/B7452459.png)